2-アセトアミド-2-デオキシ-β-D-グルコピラノシド tert-アミルエステル

概要

説明

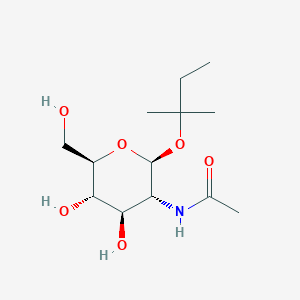

Tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound that finds frequent use in biomedical applications as a glycosylation inhibitor . It serves as an excellent candidate for studying the intricacies of glycoprotein processing within cells and its impact on protein function .

Molecular Structure Analysis

The molecular formula of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C13H25NO6 . Its molecular weight is 291.34 .作用機序

Target of Action

The primary target of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogens, making them a key target for this compound .

Mode of Action

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside interacts with its targets by leveraging its distinctive molecular arrangement . This interaction unleashes a targeted assault on the pathogenic enzymes, effectively thwarting their growth and activity .

Biochemical Pathways

This compound affects the biochemical pathways related to glycoprotein processing within cells . By inhibiting glycosylation, it impacts protein function and disrupts the normal functioning of the pathogens .

Result of Action

The result of the compound’s action is the inhibition of pathogenic enzyme activity . This leads to a decrease in the growth and activity of the pathogens, thereby helping to combat diseases caused by these pathogens .

実験室実験の利点と制限

Tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in high yields. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in some experiments.

将来の方向性

The potential applications of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside are far-reaching and are still being explored. Some of the potential future directions for research on tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside include the development of new methods for synthesizing the compound, the further study of its biochemical and physiological effects, and the exploration of its use in drug delivery systems. In addition, further research could be conducted on the interaction between tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside and other molecules, such as proteins, lipids, and nucleic acids. Finally, further research could be conducted on the use of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside in the study of the structure and function of proteins.

科学的研究の応用

グリコシル化阻害

2-アセトアミド-2-デオキシ-β-D-グルコピラノシド tert-アミルエステルは、生物医学研究において、グリコシル化阻害剤として頻繁に使用されます。 特に、細胞内における糖タンパク質の処理とそのタンパク質機能への影響を研究するのに役立ちます .

プロテオミクス研究

この化合物は、プロテオミクス研究でも使用され、タンパク質の構造と機能の研究に役立つ可能性があります .

抗菌および抗ウイルス可能性

この化合物のいくつかの誘導体は、細菌やウイルス感染症の抑制に有望な結果を示しており、これらの疾患の治療薬開発における可能性を示唆しています .

グリコサミノグリカン合成研究

研究により、この化合物の特定のアナログは、細胞外マトリックスの重要な構成要素であるグリコサミノグリカン(GAG)へのグルコサミン取り込みに影響を与える可能性があることが示されています .

合成研究

この化合物は、合成化学研究で使用されており、マイクロ波支援合成など、さまざまな条件下での合成に関する研究が含まれます .

生化学分析

Biochemical Properties

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is known to interact with enzymes such as β-hexosaminidase, which catalyzes the hydrolysis of β-glycosidically linked N-acetylglucosamine residues. The interaction between tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside and β-hexosaminidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glycosyltransferases, which are enzymes involved in the synthesis of glycoproteins and glycolipids. By altering the activity of these enzymes, tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside can impact the glycosylation patterns of proteins and lipids, thereby influencing cell function and signaling .

Molecular Mechanism

The molecular mechanism of action of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its binding interactions with glycosidases and glycosyltransferases. The compound acts as a substrate analog, mimicking the natural substrates of these enzymes. This allows researchers to study the enzyme’s binding sites, catalytic mechanisms, and substrate specificity. Additionally, tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside can inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism .

特性

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIORCOXJLIBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654936 | |

| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262849-66-1 | |

| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

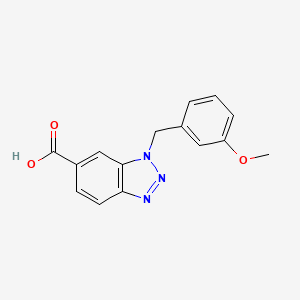

![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)

![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)

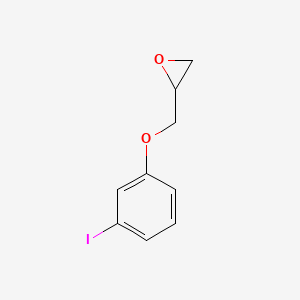

![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)

![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)

![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)

![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

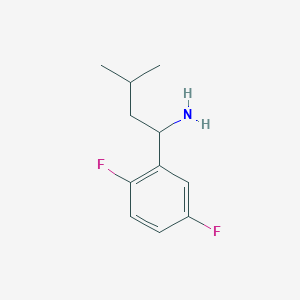

![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)